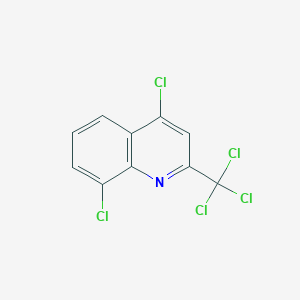

4,8-Dichloro-2-trichloromethylquinoline

Beschreibung

The exact mass of the compound 4,8-Dichloro-2-trichloromethylquinoline is unknown and the complexity rating of the compound is unknown. The United Nations designated GHS hazard class pictogram is Acute Toxic, and the GHS signal word is DangerThe storage condition is unknown. Please store according to label instructions upon receipt of goods.

BenchChem offers high-quality 4,8-Dichloro-2-trichloromethylquinoline suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about 4,8-Dichloro-2-trichloromethylquinoline including the price, delivery time, and more detailed information at info@benchchem.com.

Structure

3D Structure

Eigenschaften

IUPAC Name |

4,8-dichloro-2-(trichloromethyl)quinoline | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C10H4Cl5N/c11-6-3-1-2-5-7(12)4-8(10(13,14)15)16-9(5)6/h1-4H | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

SVZIGLFLUNAGHC-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC2=C(C(=C1)Cl)N=C(C=C2Cl)C(Cl)(Cl)Cl | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C10H4Cl5N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID10589199 | |

| Record name | 4,8-Dichloro-2-(trichloromethyl)quinoline | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID10589199 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

315.4 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

93600-66-9 | |

| Record name | 4,8-Dichloro-2-(trichloromethyl)quinoline | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID10589199 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | 93600-66-9 | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/information-on-chemicals | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

4,8-Dichloro-2-trichloromethylquinoline CAS number

An In-depth Technical Guide to 4,8-Dichloro-2-(trichloromethyl)quinoline

Abstract

This technical guide provides a comprehensive overview of 4,8-Dichloro-2-(trichloromethyl)quinoline, identified by CAS Number 93600-66-9. Intended for an audience of researchers, chemists, and professionals in drug development, this document details the compound's core physicochemical properties, outlines a robust synthetic pathway with a detailed experimental protocol, and explores its chemical reactivity, focusing on its utility as a synthetic intermediate. Furthermore, potential applications in medicinal chemistry are discussed, grounded in the broader context of the quinoline scaffold's pharmacological significance. Crucial safety, handling, and storage protocols are also presented to ensure safe laboratory practices. This guide is structured to provide both foundational knowledge and actionable insights for the scientific community.

Introduction and Core Properties

4,8-Dichloro-2-(trichloromethyl)quinoline is a halogenated heterocyclic aromatic compound belonging to the quinoline family. The quinoline scaffold is a privileged structure in medicinal chemistry, forming the core of numerous pharmacologically active agents, including antimalarial, anticancer, and antimicrobial drugs.[1][2][3] The subject compound is distinguished by a unique substitution pattern: two chlorine atoms at the 4 and 8 positions of the quinoline ring and a trichloromethyl group at the 2-position. This -CCl₃ group is a key functional handle, serving as a precursor to the carboxylic acid moiety, which significantly enhances the compound's value as a versatile intermediate in organic synthesis.

Key Identifiers and Physicochemical Properties

The fundamental properties of 4,8-Dichloro-2-(trichloromethyl)quinoline are summarized below for quick reference.

| Property | Value | Source |

| CAS Number | 93600-66-9 | [4][5] |

| Molecular Formula | C₁₀H₄Cl₅N | [4] |

| Molecular Weight | 315.4 g/mol | [4] |

| InChIKey | SVZIGLFLUNAGHC-UHFFFAOYSA-N | [4] |

| Canonical SMILES | C1=CC2=C(C(=C1)Cl)N=C(C=C2Cl)C(Cl)(Cl)Cl | N/A |

| Physical Form | Solid (Predicted) | N/A |

Synthesis and Characterization

The synthesis of 4,8-Dichloro-2-(trichloromethyl)quinoline typically proceeds via the exhaustive chlorination of the corresponding 2-methylquinoline precursor. This transformation leverages the reactivity of the methyl group's benzylic protons, which can be sequentially replaced by chlorine atoms under radical or high-temperature conditions.

Synthetic Workflow

The diagram below illustrates a generalized workflow for the preparation of the title compound from a suitable 2-methylquinoline starting material.

Caption: General workflow for the synthesis of 4,8-Dichloro-2-(trichloromethyl)quinoline.

Experimental Protocol: Chlorination of 4,8-Dichloro-2-methylquinoline

The following protocol is a representative procedure adapted from established methods for the chlorination of quinoline derivatives.[6]

Disclaimer: This protocol involves hazardous materials and high temperatures. It must be performed by trained personnel in a well-ventilated fume hood with appropriate personal protective equipment (PPE).

-

Vessel Preparation: To a three-necked round-bottom flask equipped with a mechanical stirrer, a gas inlet tube, a condenser, and a thermometer, add 4,8-dichloro-2-methylquinoline (1.0 eq) and a high-boiling inert solvent such as 1,2,4-trichlorobenzene.

-

Initiation: Heat the mixture to approximately 95-100°C with vigorous stirring.

-

Chlorination: Introduce chlorine gas through the gas inlet tube at a steady rate. The reaction is exothermic, and the temperature should be carefully controlled, allowing it to rise gradually to ~130°C.

-

Reaction Completion: Continue the chlorination at elevated temperatures (up to 200°C) for several hours until TLC or GC-MS analysis indicates the complete consumption of the starting material and intermediate chlorination products.

-

Solvent Removal: After cooling the reaction mixture to room temperature, remove the solvent under reduced pressure (vacuum distillation).

-

Purification: The crude solid residue is then purified by recrystallization from a suitable solvent, such as ethanol, to yield the final product.

Spectroscopic Characterization

While specific spectral data for this compound is not widely published, characterization would rely on standard analytical techniques. Based on the structure and data from analogous compounds, the following spectral features are expected:[7][8]

-

¹H NMR: The spectrum would be characterized by the absence of the methyl singlet from the starting material and the presence of only aromatic protons. The signals would appear as doublets and triplets in the aromatic region (approx. 7.5-8.5 ppm), consistent with the substituted quinoline ring system.

-

¹³C NMR: The spectrum would show signals corresponding to the ten carbons of the quinoline core. A key signal would be the carbon of the -CCl₃ group, expected to appear around 95-100 ppm. The remaining signals would be in the aromatic region (approx. 120-150 ppm).

-

Mass Spectrometry (MS): The mass spectrum would show a characteristic isotopic pattern for the molecular ion [M]⁺ due to the presence of five chlorine atoms (³⁵Cl and ³⁷Cl isotopes). This pattern is a definitive indicator of the compound's elemental composition.

Chemical Reactivity and Mechanistic Considerations

The reactivity of 4,8-Dichloro-2-(trichloromethyl)quinoline is dominated by the trichloromethyl group, which serves as a masked carboxylic acid.

Hydrolysis to Quinoline-2-Carboxylic Acid

The most significant reaction of this compound is its hydrolysis to 4,8-dichloroquinoline-2-carboxylic acid. This transformation is typically achieved by heating the compound in the presence of an acid, such as a mixture of sulfuric and acetic acid.[9] The trichloromethyl group is an excellent leaving group, facilitating nucleophilic attack by water, which ultimately leads to the formation of the stable carboxylic acid. This reaction makes the title compound a valuable intermediate for accessing quinaldic acid derivatives, which are important ligands and pharmaceutical building blocks.[10][11]

Caption: Hydrolysis of the -CCl₃ group to a carboxylic acid.

Applications in Research and Drug Development

While direct biological applications of 4,8-Dichloro-2-(trichloromethyl)quinoline are not extensively documented, its primary value lies in its role as a key synthetic intermediate.

-

Precursor for Biologically Active Molecules: The quinoline core is central to many pharmaceuticals.[12] By converting the -CCl₃ group to a carboxylic acid, and subsequently to esters, amides, or other functionalities, a diverse library of novel quinoline derivatives can be synthesized for screening in drug discovery programs.

-

Antimalarial and Antimicrobial Research: Chloro-substituted quinolines, such as chloroquine, are historically significant antimalarial agents.[3][12] New derivatives synthesized from this intermediate could be investigated for activity against drug-resistant strains of malaria or other microbes.[2]

-

Oncology Research: The quinoline and quinazoline scaffolds are present in several approved tyrosine kinase inhibitors used in cancer therapy.[13] This makes the compound a relevant starting point for the synthesis of novel potential anticancer agents.

Safety, Handling, and Storage

No specific safety data sheet is available for CAS 93600-66-9. The following information is extrapolated from data on structurally similar compounds, such as other dichloroquinolines and halo-substituted quinolines.[14][15][16]

Hazard Identification

This compound should be handled as a hazardous substance.

| Hazard Class | Statement | GHS Codes (Probable) |

| Acute Toxicity | Toxic if swallowed. | H301 |

| Skin Irritation | Causes skin irritation. | H315 |

| Eye Irritation | Causes serious eye irritation. | H319 |

| Respiratory Irritation | May cause respiratory irritation. | H335 |

Signal Word: Danger [14]

Recommended Handling and Storage

-

Engineering Controls: Use only in a well-ventilated area, preferably within a certified chemical fume hood.

-

Personal Protective Equipment (PPE): Wear protective gloves (nitrile or neoprene), safety glasses with side shields or goggles, and a lab coat.

-

Handling: Avoid breathing dust, fume, gas, mist, vapors, or spray.[16] Do not get in eyes, on skin, or on clothing. Wash hands and any exposed skin thoroughly after handling.

-

Storage: Keep the container tightly closed in a dry, cool, and well-ventilated place.[16] Store away from incompatible materials such as strong oxidizing agents.

References

-

4,8-dichloro-2-(trichloromethyl)quinoline - 93600-66-9. Chemazone. [Link]

-

4,8-Dichloro-2-(trichloromethyl)quinoline suppliers and producers. BuyersGuideChem. [Link]

- Chloromethyl quinoline derivatives, process for their preparation and their use.

-

4-Chloro-2-(trifluoromethyl)quinoline - SAFETY DATA SHEET. Alfa Aesar. [Link]

-

Chemistry of Substituted Quinolinones. Part VI. Synthesis and Nucleophilic Reactions of 4-Chloro-8-methylquinolin-2(1H)-one and its Thione Analogue. MDPI. [Link]

-

4,8-dichloro-2-(trifluoromethyl)quinoline (C10H4Cl2F3N). PubChemLite. [Link]

-

The synthesis of 4,6- and 4,8-dichloroquinoline. PubMed. [Link]

-

HCO2H-promoted hydrolysis of 2-chloroquinolines to quinolones. RSC Publishing. [Link]

-

Synthetic approaches and pharmaceutical applications of chloro-containing molecules for drug discovery: A critical review. PubMed. [Link]

-

The Indispensable Role of 4,7-Dichloroquinoline in Modern Pharmaceutical Synthesis. NINGBO INNO PHARMCHEM CO.,LTD. [Link]

-

Synthesis of Novel 2- and 8-Substituted 4-Amino-7-chloroquinolines and their N-Alkylated Coupling Products. Canadian Journal of Chemistry. [Link]

-

A New One-Pot Synthesis of Quinoline-2-carboxylates under Heterogeneous Conditions. PubMed. [Link]

-

Quinoline-based Compounds as Key Candidates to Tackle Drug Discovery Programs of Microbicidal Agents. PubMed. [Link]

- METHOD FOR THE HYDROLYSIS OF QUINOLONECARBOXYLIC ESTERS.

-

Quinoline-based Compounds as Key Candidates to Tackle Drug Discovery Programs of Microbicidal Agents. Bentham Science Publisher. [Link]

-

Synthesis, Spectroscopic, and Thermal Analyses of 2-Oxo-1,2-dihydroquinolin-8-yl 4-chlorobenzoate. MDPI. [Link]

-

Synthesis and Biological Activity Investigation of Some Quinoline-2-One Derivatives. Scientific & Academic Publishing. [Link]

Sources

- 1. Synthetic approaches and pharmaceutical applications of chloro-containing molecules for drug discovery: A critical review - PubMed [pubmed.ncbi.nlm.nih.gov]

- 2. Quinoline-based Compounds as Key Candidates to Tackle Drug Discovery Programs of Microbicidal Agents - PubMed [pubmed.ncbi.nlm.nih.gov]

- 3. eurekaselect.com [eurekaselect.com]

- 4. chemazone.com [chemazone.com]

- 5. buyersguidechem.com [buyersguidechem.com]

- 6. EP0113432A1 - Chloromethyl quinoline derivatives, process for their preparation and their use - Google Patents [patents.google.com]

- 7. utoronto.scholaris.ca [utoronto.scholaris.ca]

- 8. mdpi.com [mdpi.com]

- 9. BR112020021635B1 - METHOD FOR THE HYDROLYSIS OF QUINOLONECARBOXYLIC ESTERS - Google Patents [patents.google.com]

- 10. A New One-Pot Synthesis of Quinoline-2-carboxylates under Heterogeneous Conditions - PubMed [pubmed.ncbi.nlm.nih.gov]

- 11. pdf.benchchem.com [pdf.benchchem.com]

- 12. nbinno.com [nbinno.com]

- 13. pdf.benchchem.com [pdf.benchchem.com]

- 14. 4,8-Dichloro-2-(trifluoromethyl)quinoline | 18706-35-9 [sigmaaldrich.com]

- 15. fishersci.com [fishersci.com]

- 16. assets.thermofisher.cn [assets.thermofisher.cn]

Comprehensive Technical Guide on the Physical, Chemical, and Synthetic Properties of 4,8-Dichloro-2-trichloromethylquinoline

Executive Summary

In the landscape of modern drug discovery and agrochemical development, highly functionalized quinoline scaffolds serve as privileged structures. 4,8-Dichloro-2-trichloromethylquinoline (CAS: 93600-66-9) is a uniquely decorated azaheterocycle characterized by its exhaustive chlorination at the C2-methyl group, alongside orthogonal chloro substituents at the C4 and C8 positions. This whitepaper provides an in-depth mechanistic analysis of its physicochemical properties, regioselective reactivity, and self-validating synthetic protocols. Designed for synthetic chemists and drug development professionals, this guide establishes a framework for leveraging this compound as an advanced synthetic intermediate.

Structural Identity and Physicochemical Profiling

The structural uniqueness of 4,8-dichloro-2-trichloromethylquinoline lies in its dense electron-withdrawing environment. The quinoline nitrogen, coupled with five chlorine atoms, drastically lowers the highest occupied molecular orbital (HOMO) of the ring system, rendering it highly resistant to electrophilic aromatic substitution but exceptionally primed for nucleophilic attacks.

Quantitative data regarding its physical and chemical identity, sourced from [1], is summarized in the tables below.

Table 1: Physicochemical & Structural Properties

| Property | Value |

| Chemical Name | 4,8-Dichloro-2-trichloromethylquinoline |

| CAS Registry Number | 93600-66-9 |

| Molecular Formula | C10H4Cl5N |

| Molecular Weight | 315.41 g/mol |

| Physical State | Solid |

| SMILES | Clc1cccc2c(Cl)cc(nc12)C(Cl)(Cl)Cl |

| InChIKey | SVZIGLFLUNAGHC-UHFFFAOYSA-N |

Table 2: Safety & Hazard Classifications (GHS)

| Hazard Class | Code | Description |

| Acute Toxicity (Oral) | H301 | Toxic if swallowed |

| Aquatic Toxicity | H413 | May cause long-lasting harmful effects to aquatic life |

| Signal Word | Danger | Requires strict PPE (gloves, fume hood, respirator) |

Chemical Reactivity and Mechanistic Pathways

The synthetic utility of 4,8-dichloro-2-trichloromethylquinoline stems from the orthogonal reactivity of its three distinct electrophilic centers. Understanding the causality behind these reactivity differences is critical for designing downstream functionalizations.

-

The C2-Trichloromethyl Group (-CCl3): The -CCl3 group is a masked carboxylic acid. Due to the extreme electronegativity of the three chlorine atoms, the carbon center is highly electrophilic. It can undergo hydrolysis to yield quinoline-2-carboxylic acids or react with phosphites to form phosphonate esters via Arbuzov-type rearrangements, a process well-documented in azaheterocycle literature by [2].

-

The C4-Chloro Group: This position is highly activated toward Nucleophilic Aromatic Substitution (SNAr). The intermediate Meisenheimer complex formed during nucleophilic attack is stabilized by the electron-withdrawing quinoline nitrogen.

-

The C8-Chloro Group: Sterically hindered and less electronically activated by the nitrogen than the C4 position, the C8 chlorine is generally inert to SNAr under mild conditions. However, it remains highly susceptible to oxidative addition by Palladium(0), making it an ideal handle for late-stage Suzuki-Miyaura or Stille cross-coupling.

Caption: Fig 1. Regioselective reactivity map of 4,8-dichloro-2-trichloromethylquinoline.

Experimental Workflows & Protocols

To ensure scientific integrity, the following protocols are designed as self-validating systems. Every step includes the mechanistic rationale (causality) to empower researchers to troubleshoot and optimize.

Protocol A: Synthesis via Exhaustive Chlorination

Objective: Synthesize 4,8-dichloro-2-trichloromethylquinoline from 4,8-dichloro-2-methylquinoline. Causality of Reagents: Phosphorus pentachloride (PCl₅) is utilized as the aggressive chlorinating agent. Phosphoryl chloride (POCl₃) is selected as the solvent because it suppresses the dissociation of PCl₅ into PCl₃ and Cl₂, driving the equilibrium toward the highly electrophilic ionic species (PCl₄⁺ PCl₆⁻). The quinoline nitrogen increases the acidity of the C2-methyl protons, allowing tautomerization to an enamine-like intermediate that readily attacks the chlorinating species.

Step-by-Step Methodology:

-

Setup: In a flame-dried round-bottom flask under an inert argon atmosphere, dissolve 1.0 eq of 4,8-dichloro-2-methylquinoline in anhydrous POCl₃ (10 volumes).

-

Activation: Slowly add 3.5 eq of PCl₅ in portions at 0°C. Rationale: The initial chlorination is highly exothermic; temperature control prevents side reactions.

-

Reflux: Attach a reflux condenser and heat the mixture to 105–110°C for 12–16 hours. Rationale: High thermal energy is strictly required to overcome the extreme steric hindrance and electronic deactivation encountered during the third and final C-H chlorination step.

-

Quenching: Cool the mixture to room temperature and carefully pour it dropwise over crushed ice. Rationale: Ice quenching safely hydrolyzes the excess POCl₃ and PCl₅ into phosphoric and hydrochloric acids without generating excessive heat that could prematurely hydrolyze the newly formed -CCl3 group.

-

Extraction: Extract the aqueous layer with Dichloromethane (DCM) (3x). Wash the combined organic layers with saturated NaHCO₃ until pH is neutral, dry over anhydrous Na₂SO₄, and concentrate under reduced pressure.

-

Self-Validation: Analyze the crude product via GC-MS. The synthesis is validated when the mass spectrum shows a parent ion at m/z ~313 with a distinct, symmetrical isotopic cluster characteristic of exactly five chlorine atoms (M, M+2, M+4, M+6, M+8, M+10).

Caption: Fig 2. Step-by-step synthetic workflow and validation for exhaustive chlorination.

Protocol B: Direct Phosphonylation of the -CCl3 Group

Objective: Convert the trichloromethyl group into a phosphonate ester. Causality: The highly electrophilic nature of the -CCl3 group allows it to act as an electron acceptor. Heating with trimethyl phosphite (P(OMe)₃) triggers an Arbuzov-type dealkylation/rearrangement, yielding a stable C-P bond[2].

Step-by-Step Methodology:

-

Reaction: Dissolve the purified 4,8-dichloro-2-trichloromethylquinoline in neat trimethyl phosphite (5.0 eq).

-

Heating: Heat the mixture to 120°C for 4–6 hours under an inert atmosphere.

-

Purification: Remove excess trimethyl phosphite via vacuum distillation. Purify the resulting residue by silica gel chromatography (Hexane/EtOAc gradient).

-

Self-Validation: Confirm the product using ³¹P NMR spectroscopy. The appearance of a distinct singlet peak between 10–20 ppm confirms the successful formation of the quinoline-2-phosphonate.

Applications in Drug Development

Beyond its utility as a building block, the trichloromethylquinoline motif has profound implications in medicinal chemistry. Research hosted on [3] has demonstrated that CCl3-substituted nitrogen-containing heterocycles possess significant antiplasmodial activity. The lipophilicity of the -CCl3 group enhances cell membrane permeability, allowing these scaffolds to target the food vacuole of Plasmodium falciparum. Consequently, 4,8-dichloro-2-trichloromethylquinoline serves as a vital precursor for synthesizing libraries of novel antimalarial agents, where the C4 and C8 chlorines can be systematically replaced to optimize pharmacokinetic profiles.

Sources

4,8-Dichloro-2-(trichloromethyl)quinoline: A Comprehensive Technical Guide on Structure, Synthesis, and Applications

Executive Summary

4,8-Dichloro-2-(trichloromethyl)quinoline (CAS: 93600-66-9) is a highly functionalized, electron-deficient heterocyclic scaffold of significant interest in medicinal chemistry and agrochemical development. Characterized by a quinoline core exhaustively chlorinated at the C4, C8, and C2-methyl positions, this molecule serves as a versatile electrophilic hub. This whitepaper provides an in-depth analysis of its physicochemical properties, mechanistic synthesis pathways, and downstream reactivity, designed for researchers and application scientists engineering novel antiplasmodial agents or complex heterocyclic libraries.

Molecular Identity & Physicochemical Profiling

The strategic placement of five chlorine atoms across the quinoline framework dictates the molecule's unique electronic profile. The -CCl₃ group at the C2 position exerts a profound electron-withdrawing inductive effect (-I), which, combined with the electronegativity of the quinoline nitrogen, severely depletes electron density at the C4 position. This electronic configuration highly activates the C4-Cl bond toward Nucleophilic Aromatic Substitution (S_NAr).

Quantitative data regarding its molecular identity is summarized below, cross-referenced with structural databases such as and commercial standards from .

Table 1: Quantitative Physicochemical Data

| Property | Value |

| Chemical Name | 4,8-Dichloro-2-(trichloromethyl)quinoline |

| CAS Number | 93600-66-9 |

| Molecular Formula | C₁₀H₄Cl₅N |

| Molecular Weight | 315.41 g/mol |

| Monoisotopic Mass | 312.878 Da |

| Heavy Atom Count | 16 |

| Hydrogen Bond Acceptors | 1 (Quinoline Nitrogen) |

| Hydrogen Bond Donors | 0 |

| Rotatable Bonds | 1 (C2 to -CCl₃ bond) |

De Novo Synthesis & Mechanistic Causality

The synthesis of 4,8-dichloro-2-(trichloromethyl)quinoline relies on a two-phase sequence: a Conrad-Limpach cyclization followed by aggressive, exhaustive chlorination.

Step-by-Step Methodology

Phase 1: Conrad-Limpach Cyclization

-

Condensation: Combine equimolar amounts of 2-chloroaniline and ethyl acetoacetate in the presence of a catalytic amount of glacial acetic acid. Stir at room temperature to form the intermediate enamine.

-

Thermal Cyclization: Add the enamine dropwise to diphenyl ether pre-heated to 250°C. The high temperature drives the intramolecular cyclization via the elimination of ethanol, yielding the intermediate 8-chloro-2-methylquinolin-4-ol .

-

Isolation: Cool the reaction mixture and precipitate the product using hexanes. Filter and wash to obtain the solid intermediate.

Phase 2: Exhaustive Chlorination 4. Reagent Preparation: Suspend the 8-chloro-2-methylquinolin-4-ol in an excess of phosphoryl chloride (POCl₃). 5. PCl₅ Addition: Slowly add 3.5 to 4.0 molar equivalents of phosphorus pentachloride (PCl₅).

-

Mechanistic Causality: Why use both reagents? POCl₃ acts as both solvent and reagent, converting the C4-hydroxyl group (via its quinolone tautomer) into a C4-chloride through a Vilsmeier-type intermediate. However, POCl₃ alone is insufficient to chlorinate the methyl group. The excess PCl₅ provides the aggressive chloronium/radical species required to exhaustively chlorinate the benzylic C2-methyl group into a -CCl₃ moiety, a standard protocol established in the synthesis of.

-

Reflux: Heat the mixture to reflux (approx. 110°C) for 6 hours.

-

Quenching & Extraction: Cool the mixture and carefully pour it over crushed ice to safely hydrolyze unreacted POCl₃ and PCl₅. Extract the aqueous layer with dichloromethane (DCM).

-

Purification: Dry the organic layer over anhydrous Na₂SO₄, concentrate under reduced pressure, and purify via silica gel chromatography to yield the target compound.

Caption: Synthetic workflow for 4,8-Dichloro-2-trichloromethylquinoline via Conrad-Limpach cyclization.

Reactivity Profile in Drug Development

In medicinal chemistry, the 2-trichloromethylquinoline scaffold is prized for its divergent reactivity. The -CCl₃ group is not merely a structural placeholder; it is actively utilized in the development of .

-

C4-Cl S_NAr Reactivity: The C4 position is highly susceptible to displacement by amines, alkoxides, or thiols. This allows for rapid library generation of 4-substituted-8-chloro-2-(trichloromethyl)quinolines without disturbing the -CCl₃ group.

-

C2-CCl₃ Transformations: Under controlled basic or acidic hydrolysis, the -CCl₃ group can be converted into a carboxylic acid (-COOH), providing a route to quinoline-2-carboxylic acid derivatives. Alternatively, it can participate in radical-mediated S_RN1 reactions to form complex fused heterocycles like pyrrolo[1,2-a]quinoxalines.

Caption: Divergent reactivity pathways of the quinoline core in drug development.

Self-Validating Analytical Protocols

To ensure scientific integrity, the synthesized batch must be validated using orthogonal analytical techniques designed to confirm complete chlorination:

-

Mass Spectrometry (LC-MS): The presence of five chlorine atoms creates a highly distinct isotopic signature. Unlike typical organic molecules where the monoisotopic mass (M) is the base peak, the pentachloro-signature dictates that the M+2 peak is the base peak . The relative abundance pattern for the molecular ion cluster (M : M+2 : M+4 : M+6 : M+8) will be approximately 60% : 100% : 66% : 22% : 4% . Observing this exact binomial distribution at m/z ~313 [M+H]⁺ is a self-validating confirmation of exhaustive chlorination.

-

¹H NMR (CDCl₃): The spectrum must be completely devoid of aliphatic protons (i.e., no singlet at ~2.5–3.0 ppm for the original methyl group). The spectrum will only show the four aromatic protons of the quinoline ring.

-

¹³C NMR: The highly deshielded trichloromethyl carbon provides a definitive marker, typically resonating between 95–100 ppm , distinct from standard aliphatic or aromatic carbons.

References

-

Title: PubChemLite - Cl Exploration (CAS 93600-66-9) Source: University of Luxembourg (uni.lu) URL: [Link]

-

Title: Trichloromethylquinolines: Synthesis and Reaction with Trimethyl Phosphite (Kato et al., 1981) Source: ResearchGate URL: [Link]

-

Title: Synthesis and in vitro evaluation of 4-trichloromethylpyrrolo[1,2-A] quinoxalines as new antiplasmodial agents (Primas et al., 2014) Source: ResearchGate URL: [Link]

Spectral data for 4,8-Dichloro-2-trichloromethylquinoline (NMR, MS, IR)

An In-Depth Technical Guide to the Predicted Spectral Data of 4,8-Dichloro-2-trichloromethylquinoline

Introduction

In the landscape of modern drug discovery and materials science, quinoline derivatives represent a privileged scaffold, renowned for their diverse biological activities and versatile chemical properties. The compound 4,8-dichloro-2-trichloromethylquinoline is a structurally intriguing molecule, featuring a quinoline core heavily substituted with electron-withdrawing halogen atoms. These substitutions are anticipated to significantly modulate its electronic properties, reactivity, and ultimately, its potential applications.

The molecular structure of 4,8-dichloro-2-trichloromethylquinoline is presented below.

Caption: Molecular structure of 4,8-dichloro-2-trichloromethylquinoline.

Part 1: Nuclear Magnetic Resonance (NMR) Spectroscopy

NMR spectroscopy is the cornerstone of molecular structure elucidation in organic chemistry, providing detailed information about the carbon-hydrogen framework.[1] For 4,8-dichloro-2-trichloromethylquinoline, both ¹H and ¹³C NMR will be invaluable for confirming the substitution pattern and the integrity of the quinoline core.

Expertise & Causality: Predicted Spectral Features

The substitution pattern dictates the expected NMR signals. The two chlorine atoms on the benzene portion of the ring and the trichloromethyl group at the C2 position are strong electron-withdrawing groups. This property will cause protons and carbons near these substituents to be "deshielded," shifting their resonance signals to a higher frequency (further downfield) in the NMR spectrum.

Predicted ¹H NMR Spectrum: The molecule has three aromatic protons on the quinoline ring system. We predict three distinct signals in the aromatic region of the spectrum (typically δ 7.0-9.0 ppm).

-

H-3: This proton is on the pyridine ring, adjacent to the C4-chloro substituent. It is expected to appear as a singlet, as its adjacent carbons (C2 and C4) have no attached protons for coupling. Due to the proximity of the C4-Cl, it will be significantly deshielded.

-

H-5, H-6, H-7: These protons form an AMX spin system on the benzene ring.

-

H-7: This proton is flanked by the C8-chloro substituent and C6-H. It is expected to be a doublet, coupling with H-6.

-

H-6: This proton is positioned between H-5 and H-7 and will therefore appear as a triplet (or more accurately, a doublet of doublets) due to coupling with both neighbors.

-

H-5: This proton is adjacent to H-6 and is expected to be a doublet. The electron-withdrawing nature of the C4-Cl and C8-Cl groups will shift this entire aromatic system downfield compared to an unsubstituted quinoline.[1]

-

Predicted ¹³C NMR Spectrum: Due to the molecule's asymmetry, we predict 10 distinct signals in the ¹³C NMR spectrum, one for each carbon atom.

-

Aromatic Carbons: The nine carbons of the quinoline ring will resonate in the typical aromatic range of δ 120-150 ppm.[1] Carbons directly attached to chlorine (C-4 and C-8) or nitrogen (C-2 and C-8a) will be shifted further downfield.

-

Trichloromethyl Carbon (CCl₃): The carbon of the CCl₃ group is highly deshielded by the three attached chlorine atoms and is expected to appear significantly downfield, potentially in the δ 90-100 ppm range. This signal is a key diagnostic feature. For comparison, the carbon in chloroform (CHCl₃) resonates at δ 77.7 ppm, and the additional substitution on the quinoline ring will likely shift this further.[2][3]

Data Presentation: Predicted NMR Assignments

| Technique | Predicted δ (ppm) | Splitting Pattern | Assignment |

| ¹H NMR | 8.0 - 8.3 | Singlet | H-3 |

| 7.8 - 8.1 | Doublet | H-5 | |

| 7.5 - 7.8 | Triplet / dd | H-6 | |

| 7.6 - 7.9 | Doublet | H-7 | |

| ¹³C NMR | 145 - 155 | Singlet | C-2 |

| 120 - 125 | Singlet | C-3 | |

| 135 - 145 | Singlet | C-4 | |

| 125 - 130 | Singlet | C-4a | |

| 128 - 133 | Singlet | C-5 | |

| 126 - 131 | Singlet | C-6 | |

| 127 - 132 | Singlet | C-7 | |

| 138 - 148 | Singlet | C-8 | |

| 140 - 150 | Singlet | C-8a | |

| 90 - 100 | Singlet | -CCl₃ |

Experimental Protocol: NMR Data Acquisition

This protocol ensures a self-validating system for obtaining high-quality NMR data.

Caption: A standardized workflow for the acquisition and processing of NMR spectra.

Methodology:

-

Sample Preparation: Accurately weigh 5-10 mg of 4,8-dichloro-2-trichloromethylquinoline and dissolve it in approximately 0.7 mL of a suitable deuterated solvent, such as deuterochloroform (CDCl₃), in a clean vial.[4] CDCl₃ is a common choice for its ability to dissolve a wide range of organic compounds.[2]

-

Standard Addition: Add a small amount of an internal standard, typically tetramethylsilane (TMS), which provides a reference signal at δ 0.00 ppm.

-

Transfer: Transfer the solution to a 5 mm NMR tube.

-

Spectrometer Setup: Insert the sample into a high-field NMR spectrometer (e.g., 400 MHz). The instrument is then "locked" onto the deuterium signal of the solvent, and the magnetic field is "shimmed" to achieve maximum homogeneity.

-

¹H NMR Acquisition: Acquire the proton spectrum. A typical experiment involves 16-32 scans to ensure a good signal-to-noise ratio.

-

¹³C NMR Acquisition: Acquire the carbon spectrum. As the ¹³C isotope has a low natural abundance, more scans (e.g., 1024 or more) are required to obtain a clear spectrum.[5]

-

Data Processing: The resulting free induction decay (FID) is processed using a Fourier transform. The spectra are then phased, baseline-corrected, and calibrated against the TMS reference signal.

Part 2: Mass Spectrometry (MS)

Mass spectrometry is a destructive analytical technique that provides information about the molecular weight and elemental composition of a compound by measuring the mass-to-charge ratio (m/z) of its ions.[1] For a heavily chlorinated compound like this one, MS is particularly powerful for confirming the elemental formula.

Expertise & Causality: Predicted Spectral Features

The most telling feature in the mass spectrum will be the isotopic cluster of the molecular ion peak. Chlorine has two stable isotopes, ³⁵Cl (~75.8% abundance) and ³⁷Cl (~24.2% abundance). With five chlorine atoms in the molecule, the molecular ion will not be a single peak but a complex cluster of peaks (M, M+2, M+4, M+6, M+8, M+10), each separated by 2 m/z units. The relative intensities of these peaks are statistically determined and provide a definitive signature for the presence of five chlorine atoms.

Predicted Molecular Ion and Isotopic Pattern:

-

Molecular Formula: C₁₀H₄Cl₅N

-

Monoisotopic Mass (for C₁₀H₄³⁵Cl₅N): 312.88 g/mol .

-

The molecular ion peak corresponding to the species with all ³⁵Cl isotopes will appear at m/z ≈ 313 (for [M+H]⁺ in ESI). The most intense peak in the cluster, however, will likely be the M+2 or M+4 peak due to the statistical distribution of isotopes.

Predicted Fragmentation Pathways: Under electron impact (EI) or collision-induced dissociation (CID) conditions, the molecular ion will fragment in predictable ways.[6]

-

Loss of a Chlorine Radical: A common initial fragmentation for halogenated compounds is the loss of a chlorine atom, leading to an [M-Cl]⁺ ion.[7]

-

Loss of the Trichloromethyl Group: Cleavage of the C2-CCl₃ bond would result in the loss of a •CCl₃ radical, yielding a stable 4,8-dichloroquinolinium cation.

-

Retro-Diels-Alder (RDA) Fragmentation: Quinoline structures can undergo RDA-type fragmentations, leading to the cleavage of the heterocyclic ring. For instance, the loss of hydrogen cyanide (HCN) is a characteristic fragmentation pattern for quinolines.[1]

Data Presentation: Predicted MS Fragments

| Predicted m/z | Proposed Fragment Identity | Notes |

| ~313 | [C₁₀H₄Cl₅N]⁺ | Molecular ion (as [M+H]⁺). Will appear as a complex isotopic cluster. |

| ~278 | [C₁₀H₄Cl₄N]⁺ | Fragment from the loss of one Cl atom. |

| ~196 | [C₉H₅Cl₂N]⁺ | Fragment from the loss of the •CCl₃ radical. |

| ~169 | [C₉H₄Cl₂]⁺ | Fragment from subsequent loss of HCN from the m/z 196 ion. |

Experimental Protocol: Mass Spectrometry Data Acquisition

Caption: Standard procedure for solid sample analysis using FT-IR spectroscopy.

Methodology (KBr Pellet Technique):

-

Sample Preparation: Add a small amount of the solid sample (1-2 mg) to approximately 100-200 mg of dry, finely ground potassium bromide (KBr) powder. KBr is used as it is transparent to IR radiation in the typical analysis range (4000-400 cm⁻¹). [8]2. Grinding: Thoroughly grind the mixture in an agate mortar and pestle until a fine, homogeneous powder is obtained.

-

Pellet Formation: Transfer the powder to a pelletizing die and press it under high pressure (several tons) to form a thin, transparent or translucent disc.

-

Background Spectrum: Place the empty sample holder in the FT-IR spectrometer and run a background scan. This is crucial to subtract the spectral contributions from atmospheric CO₂ and water vapor.

-

Sample Spectrum: Place the KBr pellet in the sample holder and acquire the spectrum. Typically, 16-32 scans are co-added to improve the signal-to-noise ratio.

-

Data Analysis: The final spectrum (presented as % Transmittance or Absorbance vs. Wavenumber in cm⁻¹) is analyzed by identifying the positions of the major absorption bands and assigning them to their corresponding functional groups.

Conclusion

The structural characterization of 4,8-dichloro-2-trichloromethylquinoline is a task readily achievable through the synergistic application of NMR, MS, and IR spectroscopy. This guide provides a robust predictive framework for the key spectral features of this molecule, highlighting the expected downfield shifts in NMR due to halogen substitution, the definitive isotopic cluster in mass spectrometry arising from five chlorine atoms, and the characteristic C-Cl vibrational bands in the IR spectrum.

For the researcher, this document serves not only as a predictive reference but also as a practical guide with detailed, field-tested protocols for acquiring high-fidelity data. By following these methodologies, scientists can confidently proceed with the synthesis and characterization of this and other novel halogenated quinoline derivatives, paving the way for future discoveries in medicinal chemistry and materials science.

References

-

Ghersetti, S., Giorgianni, S., Minari, M., & Spunta, G. (1973). Infrared Spectral Studies of Quinoline-N-Oxides and Isoquinoline-N-Oxides. Spectroscopy Letters, 6(3), 167-176. Available at: [Link]

-

Jiang, B., Dong, J., Jin, Y., Du, X., & Xu, M. (2008). The First Proline-Catalyzed Friedlander Annulation: Regioselective Synthesis of 2-Substituted Quinoline Derivatives. European Journal of Organic Chemistry, 2008(12), 2141-2144. Available at: [Link]

-

Koprowska, K., et al. (2023). 5,8-Quinolinedione Attached to Quinone Derivatives: XRD Diffraction, Fourier Transform Infrared Spectra and Computational Analysis. Molecules, 28(23), 7899. Available at: [Link]

-

Kilic, T., et al. (2024). Computational analysis and experimental validation of a quinoline derivative for optoelectronic and pharmacological applications. Journal of Molecular Structure, 1301, 137359. Available at: [Link]

-

Hasan, A. F., et al. (2021). Synthesis and Characterization of New Quinoline-2-ones Derived from Triazine Derivatives. International Journal of Drug Delivery Technology, 11(4), 1351-1358. Available at: [Link]

-

National Center for Biotechnology Information. PubChem Compound Summary for CID 88973, 4,8-Dichloroquinoline. Available at: [Link].

-

Royal Society of Chemistry. (2020). Supporting Information for: A convenient synthesis of quinoline fused triazolo-azepine/oxepine derivatives through Pd-catalyzed CH functionalisation of triazoles. Available at: [Link]

-

de Cássia Seixas, R., et al. (2024). Characterization of the fragmentation mechanisms in electrospray ionization tandem mass spectrometry of chloroquinoline derivatives with larvicidal activity against Aedes aegypti. Rapid Communications in Mass Spectrometry, 38(12), e9739. Available at: [Link]

-

Nemez, D. B., et al. (2023). Synthesis of Novel 2- and 8-Substituted 4-Amino-7-chloroquinolines and their N-Alkylated Coupling Products. Canadian Journal of Chemistry. Available at: [Link]

-

Prasain, J. (2009). Ion fragmentation of small molecules in mass spectrometry. UAB. Available at: [Link]

-

Gottlieb, H. E., Kotlyar, V., & Nudelman, A. (1997). NMR Chemical Shifts of Common Laboratory Solvents as Trace Impurities. The Journal of Organic Chemistry, 62(21), 7512–7515. Available at: [Link]

-

University of Sheffield. C-NMR Spectroscopy and Instrumentation. Available at: [Link]

-

NIST. Chemistry WebBook, SRD 69. Trichloromethane. Available at: [Link]

-

ResearchGate. (2023). Characterization of the fragmentation mechanisms in electrospray ionization tandem mass spectrometry of chloroquinoline derivatives with larvicidal activity against Aedes aegypti | Request PDF. Available at: [Link]

-

Viana, R. B., et al. (2020). Synthesis, Structure and Antitubercular Properties Silver-dichloroquinoline Complexes. Journal of the Brazilian Chemical Society, 31(9), 1863-1875. Available at: [Link]

-

Fathimath, S., et al. (2023). Synthesis, Spectroscopic, and Thermal Analyses of 2-Oxo-1,2-dihydroquinolin-8-yl 4-chlorobenzoate. Molbank, 2023(3), M1682. Available at: [Link]

-

Farkas, E., et al. (2000). Electron impact mass spectral fragmentation of 2a,4-disubstituted 2-chloro/2,2-dichloro-2,2a,3,4-tetrahydro-1H-azeto[2,1-d]b[1][9]enzothiazepin-1-ones. Rapid Communications in Mass Spectrometry, 14(8), 637-40. Available at: [Link]

-

Brown, J. Advanced Organic Chemistry: Carbon-13 NMR spectrum of 1,1,2-trichloroethane. Available at: [Link]

Sources

- 1. pdf.benchchem.com [pdf.benchchem.com]

- 2. Trichloromethane [webbook.nist.gov]

- 3. 13C nmr spectrum of 1,1,2-trichloroethane C2H3Cl3 Cl2CHCH2Cl analysis of chemical shifts ppm interpretation of C-13 chemical shifts ppm of 1,1,2-trichloroethane C13 13-C nmr doc brown's advanced organic chemistry revision notes [docbrown.info]

- 4. epfl.ch [epfl.ch]

- 5. 9afi.com [9afi.com]

- 6. uab.edu [uab.edu]

- 7. Electron impact mass spectral fragmentation of 2a,4-disubstituted 2-chloro/2,2-dichloro-2,2a,3,4-tetrahydro-1H-azeto[2,1-d][1,5]benzothia zepin-1-ones - PubMed [pubmed.ncbi.nlm.nih.gov]

- 8. impactfactor.org [impactfactor.org]

- 9. tandfonline.com [tandfonline.com]

The Therapeutic and Chemoproteomic Potential of Chloromethylquinoline Derivatives: A Technical Whitepaper

As a Senior Application Scientist navigating the complexities of covalent drug discovery and heterocyclic chemistry, I have observed a paradigm shift in how we utilize quinoline scaffolds. Historically prized for their antimalarial and broad-spectrum antimicrobial properties, quinolines are now being engineered with precise electrophilic "warheads." Among these, chloromethylquinoline (CMQ) derivatives stand out.

This whitepaper dissects the biological activity, mechanistic causality, and experimental workflows associated with chloromethylquinoline derivatives, providing a rigorous framework for researchers engaged in target identification and drug development.

Mechanistic Rationale: The Electrophilic Warhead Concept

The transition from reversible binders to covalent inhibitors requires a delicate balance between reactivity and proteomic selectivity. The causality behind selecting a 2-chloromethylquinoline (2-CMQ) core lies in its unique electronic distribution.

In traditional covalent ligands (e.g., chloromethylketones or chloroacetamides), a carbonyl group withdraws electron density to activate an adjacent methylene carbon, making it susceptible to nucleophilic attack. In 2-CMQ, the electron-deficient quinoline ring itself acts as the electron-withdrawing group (1)[1]. This structural substitution creates a distinct reactivity profile, allowing the chloromethyl group to selectively form irreversible covalent bonds with specific cysteine (Cys) sulfhydryl groups on target proteins, avoiding the widespread off-target alkylation often seen with overly reactive electrophiles.

Mechanism of 2-CMQ covalent binding to cysteine residues.

Key Biological Activities & Therapeutic Applications

The integration of the chloromethyl group into the quinoline core has unlocked diverse biological activities, making these derivatives highly valuable intermediates in pharmaceutical research (2)[2].

A. Chemoproteomics and Anti-Inflammatory Targeting

Recent high-throughput chemoproteomic studies have utilized tripartite 2-CMQ probes (comprising the quinoline core, the chloromethyl warhead, and an alkyne tag) to identify novel cellular targets. These probes potently and covalently bind to prostaglandin E synthase 2 (PTGES2) , an enzyme critical for regulating inflammation, apoptosis, and cell proliferation (1)[1]. By irreversibly inhibiting PTGES2, 2-CMQ derivatives present a novel therapeutic avenue for chronic inflammatory diseases.

B. Anti-Tubercular and Antimicrobial Agents

The synthesis of 2,4-bis(halomethyl)quinoline derivatives has yielded compounds with profound antimicrobial efficacy. Specifically, 2,4-bis(benzofuran-2-yl)quinoline derivatives synthesized from chloromethylquinoline precursors have demonstrated significant in vitro anti-tubercular activity against Mycobacterium smegmatis, with efficacy profiles comparable to the reference drug rifampicin (3)[3].

C. Anticancer and Cytotoxic Activity

Chloromethylquinolines are also utilized as building blocks to synthesize N-acylbenzenesulfonamides. These complex derivatives exhibit dose-dependent cytotoxicity against human cancer cell lines, including HeLa (cervical), MCF-7 (breast), and HCT-116 (colon) (4)[4].

Quantitative Data Summary

| Derivative Class | Primary Target / Pathogen | Key Quantitative Metric | Mechanistic Action |

| 2-CMQ Probes | PTGES2 (Cellular Protein) | IC50 ~1 μM | Irreversible covalent modification of Cys residues |

| 2,4-bis(benzofuran-2-yl)quinolines | Mycobacterium smegmatis | MIC comparable to Rifampicin | Disruption of mycobacterial pathways |

| N-Acylbenzenesulfonamide-CMQ | HeLa, MCF-7, HCT-116 | Dose-dependent reduction in % viability | Cytotoxicity / Apoptosis induction |

Experimental Workflows & Self-Validating Protocols

To ensure scientific integrity, experimental protocols involving highly reactive electrophiles must be self-validating. The following methodologies emphasize the causality behind each procedural step.

Protocol A: Synthesis of 2-CMQ Electrophilic Probes

Objective: Synthesize a tripartite probe without degrading the reactive chloromethyl group.

-

Reagent Preparation: Dissolve the heterocyclic core precursor and the chloromethyl donor in anhydrous methanol or acetonitrile.

-

Causality: Anhydrous conditions prevent premature hydrolysis of the chloromethyl group into a hydroxymethyl group.

-

-

Mild Base Catalysis: Add K₂CO₃ (0.5 equivalents) and stir at 50 °C for 2 hours.

-

Alkyne Tagging: Introduce an alkyne tag via a controlled substitution reaction to enable downstream click chemistry.

-

Purification & Verification: Purify via flash chromatography. Verify the integrity of the chloromethyl group using ¹H-NMR (confirming the distinct singlet peak typically found around 4.5–5.0 ppm).

Protocol B: Chemoproteomic Target Identification (With Competition Assay)

Objective: Identify cellular targets of 2-CMQ while proving that binding is specific and saturable, not an artifact of random alkylation.

Self-validating competition assay logic for 2-CMQ target specificity.

-

Cell Culture & Pre-treatment: Culture HEK293 cells and divide into two cohorts (Control and Competition). Pre-treat the Competition cohort with a high concentration of a tag-less 2-CMQ analogue for 1 hour.

-

Causality: The tag-less analogue will occupy all specific, high-affinity binding pockets (like those on PTGES2).

-

-

In Situ Labeling: Incubate both cohorts with 3 μM of the alkyne-tagged 2-CMQ probe for 1 hour.

-

Lysis & Click Chemistry: Lyse the cells and perform Copper-Catalyzed Azide-Alkyne Cycloaddition (CuAAC) to append a biotin-azide tag to the covalently bound probes.

-

Affinity Enrichment: Utilize streptavidin-agarose beads to pull down the biotinylated protein-probe complexes. Wash with stringent buffers (e.g., SDS) to remove non-covalent interactors.

-

LC-MS/MS Analysis: Digest the enriched proteins with trypsin and analyze via LC-MS/MS.

Conclusion

Chloromethylquinoline derivatives represent a highly versatile class of compounds in modern drug discovery. By leveraging the electron-deficient nature of the quinoline ring, the chloromethyl group acts as a finely tuned electrophilic warhead capable of selective covalent modification. Whether utilized to map the proteome via chemoproteomics, disrupt mycobacterial cell walls, or induce apoptosis in malignant cells, the rigorous application of these derivatives—backed by self-validating experimental designs—will continue to yield significant therapeutic breakthroughs.

References

-

Synthesis and Target Identification of a Novel Electrophilic Warhead, 2-Chloromethylquinoline Source: ACS Biochemistry (2019) URL:[Link]

-

Application of 2,4-bis(halomethyl)quinoline: synthesis and biological activities of 2,4-bis(benzofuran-2-yl) Source: Molecular Diversity (Springer via ResearchGate) URL:[Link]

-

Synthesis, Molecular Structure, Metabolic Stability and QSAR Studies of a Novel Series of Anticancer N-Acylbenzenesulfonamides Source: MDPI Molecules (2015) URL:[Link]

Sources

Substituted 2-(Trichloromethyl)quinolines: Synthesis, Reactivity, and Pharmacological Applications

Executive Summary

The 2-(trichloromethyl)quinoline scaffold represents a highly specialized and versatile pharmacophore in modern medicinal chemistry and agrochemical development. While quinolines are ubiquitous in drug discovery, the specific introduction of a trichloromethyl (–CCl₃) group at the C2 position fundamentally alters the electronic distribution, steric profile, and lipophilicity of the molecule. This in-depth technical guide explores the causal relationships between the structural properties of substituted 2-(trichloromethyl)quinolines, their synthetic methodologies, and their targeted biological activities.

Structural and Electronic Properties

The substitution of a methyl group with a trichloromethyl group on the quinoline ring introduces profound stereoelectronic effects [1].

-

Steric Strain and Planarity: X-ray crystallographic studies of nitrated isomers (e.g., 5-nitro-, 6-nitro-, and 8-nitro-2-(trichloromethyl)quinoline) reveal that the quinoline ring is not rigorously planar. The bulky –CCl₃ substituent induces significant intramolecular steric stress.

-

Coplanarity Disruption: The biological activity of these molecules is highly dependent on the spatial orientation of secondary substituents. For instance, in 6-nitro-2-(trichloromethyl)quinoline, the nitro group remains coplanar with the aromatic substrate, whereas in other isomers, steric clash forces the functional groups out of alignment [1]. This deviation dictates the molecule's intermolecular contacts and, consequently, its binding affinity to biological targets.

-

Lipophilicity (LogP): The –CCl₃ group acts as a powerful lipophilic modifier. By increasing the partition coefficient, it enhances the ability of the molecule to permeate lipid-rich cell membranes, a critical factor for antifungal and antiprotozoal efficacy.

Synthetic Methodologies

The classical synthesis of 2-(trichloromethyl)quinolines relies on the exhaustive chlorination of 2-methylquinolines (quinaldines). However, achieving complete trichlorination without inducing unwanted electrophilic aromatic substitution on the quinoline core requires precise control of reaction kinetics.

Protocol: Microwave-Assisted Exhaustive Chlorination

To overcome the activation energy barrier of the final chlorination step (dichloromethyl to trichloromethyl) while preventing ring chlorination, microwave-assisted radical chlorination is the gold standard [1].

Rationale: Microwave irradiation provides rapid, localized dielectric heating. This ensures a high steady-state concentration of chlorine radicals and accelerates the homolytic cleavage of the chlorinating agent, driving the reaction to completion faster than competing ionic side-reactions.

Step-by-Step Methodology:

-

Reagent Preparation: In a microwave-safe quartz or Teflon reaction vessel, dissolve 1.0 equivalent of the substituted 2-methylquinoline in an anhydrous, halogenated solvent (e.g., carbon tetrachloride or chlorobenzene).

-

Initiator and Chlorinating Agent: Add 3.5 to 4.0 equivalents of an active chlorinating agent such as N-chlorosuccinimide (NCS) or trichloroisocyanuric acid (TCCA). Add 0.1 equivalents of a radical initiator, such as azobisisobutyronitrile (AIBN).

-

Microwave Irradiation: Seal the vessel and subject the mixture to microwave irradiation (typically 150 W) at 80–100 °C for 15–30 minutes.

-

Self-Validating Check: The reaction progress can be monitored via GC-MS. The disappearance of the intermediate 2-(dichloromethyl)quinoline mass peak (M+ = ~211 m/z for the unsubstituted core) and the appearance of the trichlorinated product (M+ = ~245 m/z) confirms completion.

-

-

Workup: Cool the reaction mixture to room temperature. Filter the suspension through a Celite pad to remove the succinimide or cyanuric acid byproducts.

-

Purification: Concentrate the filtrate under reduced pressure and purify the crude residue via flash column chromatography (silica gel, eluting with a gradient of hexanes/ethyl acetate) to isolate the pure substituted 2-(trichloromethyl)quinoline.

Chemical Reactivity and Downstream Functionalization

The –CCl₃ group is not merely an endpoint; it is a highly reactive synthetic handle. Due to the electron-withdrawing nature of the adjacent imine nitrogen in the quinoline ring, the trichloromethyl carbon is highly susceptible to nucleophilic attack.

Figure 1: Synthetic pathways and downstream functionalization of 2-(trichloromethyl)quinolines.

-

Hydrolysis: Under basic aqueous conditions, the –CCl₃ group undergoes rapid hydrolysis to yield quinoline-2-carboxylic acids (quinaldic acids). This is a vital pathway for synthesizing metal-chelating agents and pharmaceutical precursors.

-

Nucleophilic Displacement: Reaction with amines or alkoxides can lead to the displacement of the chlorine atoms, generating complex 2-functionalized quinolines utilized in advanced drug design.

Pharmacological and Biological Applications

The unique physicochemical properties of substituted 2-(trichloromethyl)quinolines have driven their exploration in various biological domains. The positioning of auxiliary substituents (such as nitro or alkoxy groups) dictates their primary biological targets [1, 2, 3].

Quantitative Data Summary

| Compound Scaffold | Key Substitution | Primary Biological Target / Activity | Mechanistic Insight |

| 5-Nitro-2-(trichloromethyl)quinoline | 5-NO₂ | Antileishmanial / Antiparasitic | Selective cytotoxicity is driven by the specific positioning of the CCl₃ and NO₂ groups, optimizing binding within parasitic enzyme pockets [1, 2]. |

| 6-Nitro-2-(trichloromethyl)quinoline | 6-NO₂ | Cytotoxic / Antimicrobial | The coplanarity of the 6-nitro group with the quinoline ring facilitates strong intermolecular contacts and DNA intercalation [1]. |

| 4-Alkoxy-2-(trichloromethyl)quinolines | 4-OR | Antifungal (Phycomycetes) | The combination of a lipophilic ether and the CCl₃ group drastically enhances permeation through the rigid fungal cell wall [3]. |

| 4,6-Dichloro-2-(trichloromethyl)quinoline | 4,6-Cl₂ | Agrochemical precursor | Halogen density increases environmental stability and half-life, making it suitable for weed and plant pathogen control [4]. |

Conclusion

Substituted 2-(trichloromethyl)quinolines are highly valuable intermediates and active pharmaceutical ingredients. The intrinsic steric strain caused by the –CCl₃ group prevents ring planarity, which, counterintuitively, can be leveraged to achieve highly specific target binding in parasitic and fungal organisms. By utilizing microwave-assisted radical chlorination, researchers can efficiently synthesize these scaffolds, bypassing the kinetic bottlenecks of traditional exhaustive chlorination.

References

-

Sopková-de Oliveira Santos, J., Verhaeghe, P., Lohier, J. F., Rathelot, P., Vanelle, P., & Rault, S. (2008). Nitrated isomers of 2-(trichloromethyl)quinoline. Acta Crystallographica Section C: Crystal Structure Communications, 64(8), o441-o444. Source: PubMed/NIH. URL: [Link]

-

Molaid Chemical Database. (n.d.). 5-nitro-2-(trichloromethyl)quinoline - CAS 946513-51-5 Biological Activity. Source: Molaid. URL:[Link]

-

Szabó, Z. (n.d.). Research Profile & Publications: Synthesis of 4-alkoxy- and 4-ω-aminoalkoxy-2-trichloromethyl-quinolines. Source: ResearchGate / KTH Royal Institute of Technology. URL:[Link]

-

PubChem. (n.d.). 4-Chloro-2-trichloromethylquinoline | C10H5Cl4N | CID 618540. Source: National Center for Biotechnology Information. URL:[Link]

Comprehensive Safety, Handling, and Applications Guide for 4,8-Dichloro-2-(trichloromethyl)quinoline

Target Audience: Researchers, Application Scientists, and Drug Development Professionals Compound: 4,8-Dichloro-2-(trichloromethyl)quinoline (CAS: 93600-66-9)

As a Senior Application Scientist, I often encounter highly specialized halogenated heterocycles that offer immense utility in proteomics and early-stage drug discovery, yet present significant handling challenges. 4,8-Dichloro-2-(trichloromethyl)quinoline (DCTMQ) is a prime example. This compound is a potent electrophile and a highly reactive intermediate. Its structural architecture—a lipophilic quinoline core functionalized with a highly electron-withdrawing trichloromethyl group—makes it an excellent candidate for radical-nucleophilic aromatic substitution (SRN1) reactions and cross-linking applications[1]. However, this exact mechanistic reactivity is the causality behind its acute toxicity.

This whitepaper synthesizes the physicochemical dynamics, toxicological mechanisms, and field-proven standard operating procedures (SOPs) required to utilize DCTMQ safely and effectively in a high-throughput or synthetic laboratory setting.

Physicochemical Profiling & Structural Dynamics

To design a self-validating experimental workflow, one must first understand the structural causality of the molecule. The quinoline scaffold provides significant lipophilicity, allowing the molecule to readily permeate lipid bilayers. The presence of chlorine atoms at the 4- and 8-positions further withdraws electron density from the aromatic system, highly activating the 2-position[2].

The defining feature, however, is the 2-trichloromethyl (-CCl3) group. Under specific conditions, this group acts as a potent alkylating agent or undergoes monoelectronic transfer to form reactive radical intermediates[1]. In synthetic applications, it readily reacts with nucleophiles (such as phosphites or amines) to yield functionalized quinolines[3].

Table 1: Quantitative Physicochemical and Safety Data

| Property / Metric | Value / Classification |

|---|---|

| Chemical Name | 4,8-Dichloro-2-(trichloromethyl)quinoline |

| CAS Number | 93600-66-9 |

| Molecular Formula | C10H4Cl5N |

| Molecular Weight | 315.41 g/mol |

| Physical State | Solid |

| GHS Hazard Classifications | Acute Tox. 3 Oral (H301), Aquatic Chronic 4 (H413) |

| Storage Class Code | 6.1C (Combustible acute toxic Cat.3) |

| Transport Classification | TOXIC SOLID, ORGANIC, N.O.S. |

Data aggregated from authoritative safety data sheets and chemical inventories[4],.

Hazard Identification & Toxicological Mechanisms

The Material Safety Data Sheet (MSDS) for DCTMQ explicitly classifies it under Acute Toxicity Category 3 (Oral) with the hazard statement H301: Toxic if swallowed. Furthermore, it carries an H413 classification for long-lasting harmful effects on aquatic life.

The Causality of Toxicity: Why is this specific molecule highly toxic? The toxicity is not merely a function of the heavy halogen load; it is mechanistically driven by the reactivity of the -CCl3 group. When DCTMQ enters a biological system, the lipophilic quinoline core facilitates rapid cellular uptake. Once inside the cytosol, the electrophilic trichloromethyl group is subjected to nucleophilic attack by abundant cellular thiols, most notably Glutathione (GSH) and the cysteine residues of critical functional proteins.

This spontaneous alkylation depletes the cell's antioxidant reserves (GSH) and forms irreversible covalent protein adducts, leading to severe oxidative stress, mitochondrial dysfunction, and ultimately, apoptosis or necrosis.

Caption: Mechanistic pathway of DCTMQ-induced cellular toxicity via nucleophilic alkylation.

Standard Operating Procedures (SOP): Handling & Experimental Workflows

To ensure scientific integrity and operator safety, every handling protocol must be a self-validating system. The following methodology outlines the safe preparation of a 10 mM stock solution for proteomics or synthetic assays.

Protocol 1: Preparation of 10 mM Stock Solution Causality: DCTMQ is highly lipophilic and prone to slow hydrolysis in aqueous alkaline media. Anhydrous Dimethyl Sulfoxide (DMSO) or Dimethylformamide (DMF) must be used as the aprotic solvent to ensure complete dissolution without premature nucleophilic degradation.

-

Environmental Control: Conduct all work exclusively within a Class II Type B2 biological safety cabinet or a certified chemical fume hood.

-

PPE Verification: Don appropriate personal protective equipment, including double nitrile gloves, a fastened lab coat, and splash-proof safety goggles.

-

Gravimetric Analysis: Using a calibrated analytical balance, weigh exactly 3.15 mg of DCTMQ solid.

-

Dissolution: Transfer the solid to a low-bind amber glass vial (to prevent potential photo-degradation). Add exactly 1.0 mL of anhydrous, cell-culture grade DMSO.

-

Homogenization & Validation: Vortex gently for 30 seconds. Self-Validation Step: Visually inspect the solution against a light source; the complete absence of particulates validates total dissolution.

-

Storage: Aliquot the solution into single-use volumes (e.g., 50 µL) to prevent freeze-thaw degradation and moisture ingress. Store at -20°C in a desiccated, secondary containment box labeled with GHS06 (Skull and crossbones).

Caption: Standard operating procedure for the safe handling and disposal of DCTMQ.

Spill Management & Decontamination Protocol

In the event of a localized spill, rapid chemical quenching is required to neutralize the reactive trichloromethyl groups and safely contain the lipophilic quinoline core.

Protocol 2: Self-Validating Spill Decontamination

-

Containment: Immediately surround the solid spill with an inert absorbent material (e.g., vermiculite or dry sand). Crucial: Do not use combustible materials like paper towels for bulk solid spills of Class 6.1C compounds.

-

Chemical Quenching: For trace residues remaining on the bench surface, apply a 1M solution of sodium thiosulfate. Mechanistic Causality: The thiosulfate acts as a sacrificial nucleophile. It reacts rapidly with the highly electrophilic -CCl3 group via substitution mechanisms, thereby quenching its toxic alkylating potential before disposal[1].

-

Verification: Wipe the neutralized area with a solvent-damped swab (e.g., isopropanol).

-

Disposal: Collect all containment and quenching materials into a designated, sealable halogenated organic waste container. Log the spill and disposal metrics to ensure mass-balance accountability.

References

-

[1] National Institutes of Health (NIH) / PMC. "Access to Original Vinylic Chlorides in the Quinazoline Series via a Monoelectronic Transfer Reaction Approach." PMC. Available at: [Link]

-

[2] ACS Publications. "Direct Phosphonylation of Aromatic Azaheterocycles." Chemical Reviews. Available at: [Link]

-

[3] ResearchGate. "Quinoline Aldehydes - Reaction of 2-trichloromethylquinolines." ResearchGate. Available at: [Link]

Sources

An In-depth Technical Guide to the Solubility of 4,8-Dichloro-2-trichloromethylquinoline in Common Laboratory Solvents

Abstract

Introduction: The Critical Role of Solubility

Solubility, the property of a solid, liquid, or gaseous chemical substance (solute) to dissolve in a solid, liquid, or gaseous solvent to form a homogeneous solution, is a fundamental physicochemical parameter in scientific research and development. In the context of drug discovery and development, for instance, poor aqueous solubility is a major contributor to low bioavailability for orally administered drugs. A comprehensive understanding of a compound's solubility profile across a range of solvents is therefore essential for:

-

Reaction Chemistry: Ensuring homogeneous reaction conditions for consistent and reproducible chemical synthesis.

-

Purification: Selecting appropriate solvent systems for crystallization and chromatography.

-

In Vitro and In Vivo Assays: Preparing stock solutions and ensuring the compound remains in solution during biological testing to generate reliable data.

-

Formulation Development: Designing suitable delivery systems for therapeutic agents or other chemical products.

This guide will focus on 4,8-dichloro-2-trichloromethylquinoline, a halogenated quinoline derivative. Given the general tendency for quinoline derivatives to exhibit good solubility in various organic solvents, a systematic approach to quantifying this property is crucial.

Compound Profile: 4,8-Dichloro-2-trichloromethylquinoline

-

Chemical Name: 4,8-dichloro-2-(trichloromethyl)quinoline

-

CAS Number: 93600-66-9

-

Molecular Formula: C₁₀H₄Cl₅N

-

Molecular Weight: 327.41 g/mol

-

Chemical Structure: (A representative image would be placed here in a full whitepaper)

Theoretical Solubility Considerations

The solubility of 4,8-dichloro-2-trichloromethylquinoline is dictated by its molecular structure. Key features include:

-

Quinoline Core: A heterocyclic aromatic system that can participate in π-π stacking and hydrophobic interactions. This core structure generally imparts good solubility in many organic solvents.

-

Chlorine Substituents: The presence of five chlorine atoms significantly increases the molecule's lipophilicity and molecular weight. This high degree of halogenation is expected to decrease its solubility in polar solvents, particularly water, and enhance its solubility in non-polar and chlorinated solvents.

-

Trichloromethyl Group: This bulky, electron-withdrawing group further contributes to the molecule's lipophilicity.

Based on these structural characteristics, we can hypothesize the following solubility trends:

-

High Solubility: Expected in chlorinated solvents (e.g., dichloromethane, chloroform) and some polar aprotic solvents (e.g., dimethyl sulfoxide, N,N-dimethylformamide).

-

Moderate to Low Solubility: Expected in non-polar hydrocarbon solvents (e.g., hexanes, toluene) and polar protic solvents with shorter alkyl chains (e.g., ethanol, methanol).

-

Very Low to Insoluble: Expected in highly polar protic solvents, most notably water.

It is important to note that these are predictions. Empirical determination is necessary for accurate characterization.

Experimental Determination of Solubility

A multi-tiered approach, starting with a rapid qualitative assessment followed by a rigorous quantitative method, is recommended.

Preliminary Qualitative Solubility Assessment

This initial test provides a quick, semi-quantitative understanding of the compound's solubility in a range of solvents.

Protocol:

-

Preparation: Dispense approximately 1-2 mg of 4,8-dichloro-2-trichloromethylquinoline into separate small, clear vials (e.g., 1.5 mL glass vials).

-

Solvent Addition: To each vial, add a common laboratory solvent in 100 µL increments.

-

Observation: After each addition, cap the vial and vortex for 30-60 seconds at room temperature (20 ± 2 °C).

-

Classification: Visually inspect for the presence of undissolved solid against a dark background. Classify the solubility based on the approximate volume of solvent required to dissolve the compound, as outlined in the table below.

Table 1: Qualitative Solubility Classification

| Term | Approximate amount of solvent (mL) required for dissolution of 1 g of substance |

| Very easily soluble | up to 1 inclusive |

| Easily soluble | from 1 to 10 inclusive |

| Soluble |

Navigating the Synthesis and Application of 4,8-Dichloro-2-trichloromethylquinoline: A Technical Guide for Researchers

For Immediate Release

This technical guide provides a comprehensive overview of 4,8-Dichloro-2-trichloromethylquinoline, a halogenated quinoline derivative of interest to researchers, scientists, and drug development professionals. This document details its commercial availability, a plausible synthetic pathway based on established chemical principles, and its potential applications as a versatile intermediate in medicinal chemistry.

Commercial Availability

4,8-Dichloro-2-trichloromethylquinoline is a specialized chemical intermediate available from a select number of commercial suppliers. Researchers can procure this compound from vendors such as Santa Cruz Biotechnology, Inc. and Chemazone, who offer it in various quantities.[1][2] The availability of this compound from commercial sources provides a direct route for its use in research and development without the immediate need for de novo synthesis.

Table 1: Commercial Supplier Information for 4,8-Dichloro-2-trichloromethylquinoline

| Supplier | CAS Number | Molecular Formula | Additional Information |

| Santa Cruz Biotechnology, Inc. | 93600-66-9 | C₁₀H₄Cl₅N | Listed as a supplier.[1] |

| Chemazone | 93600-66-9 | C₁₀H₄Cl₅N | Available for purchase in various quantities.[2] |

Synthesis of 4,8-Dichloro-2-trichloromethylquinoline: A Proposed Pathway

Stage 1: Synthesis of the 4,8-Dichloroquinoline Scaffold

The foundational 4,8-dichloroquinoline core can be synthesized following a well-documented procedure from 1946.[3] This classic approach provides a reliable method for obtaining the necessary precursor for the subsequent trichloromethylation step. The specific details of this synthesis are outlined in the original publication and are recommended for researchers requiring this intermediate.

Stage 2: Introduction of the 2-Trichloromethyl Group

The introduction of a trichloromethyl group at the 2-position of a quinoline ring can be achieved through the chlorination of a 2-methylquinoline precursor. A European patent describes a general method for the preparation of chloromethyl quinoline derivatives, including those with a trichloromethyl substituent.[4] This process typically involves the reaction of the corresponding 2-methyl-4,8-dichloroquinoline with a chlorinating agent under conditions that favor exhaustive chlorination of the methyl group.

Reaction Scheme:

Caption: Proposed synthesis of 4,8-Dichloro-2-trichloromethylquinoline.

While the patent provides a conceptual framework, a detailed experimental protocol would require optimization of reaction conditions, including the choice of chlorinating agent (e.g., sulfuryl chloride, N-chlorosuccinimide), solvent, temperature, and reaction time. The work-up and purification would likely involve standard techniques such as extraction, chromatography, and recrystallization.

Physicochemical Properties and Spectroscopic Characterization (Predicted)

Due to the absence of publicly available experimental spectroscopic data for 4,8-Dichloro-2-trichloromethylquinoline, a predictive analysis based on the structure and data from analogous compounds is presented.

Table 2: Predicted Physicochemical Properties

| Property | Predicted Value |

| Molecular Formula | C₁₀H₄Cl₅N |

| Molecular Weight | 327.41 g/mol |

| Appearance | Likely a solid at room temperature |

Spectroscopic Analysis:

-

¹H NMR: The proton NMR spectrum is expected to show signals in the aromatic region, characteristic of the quinoline ring system. The chemical shifts of the protons on the quinoline core will be influenced by the electron-withdrawing effects of the five chlorine atoms.

-

¹³C NMR: The carbon NMR spectrum would display ten distinct signals corresponding to the carbon atoms of the quinoline ring and the trichloromethyl group. The carbon of the -CCl₃ group would appear at a characteristic downfield shift.

-

Mass Spectrometry: The mass spectrum would show a molecular ion peak with a characteristic isotopic pattern due to the presence of five chlorine atoms, providing a definitive confirmation of the elemental composition.

Applications in Drug Discovery and Medicinal Chemistry

The quinoline scaffold is a privileged structure in medicinal chemistry, forming the core of numerous approved drugs with a wide range of therapeutic applications, including antimalarial, anticancer, and anti-inflammatory agents.[5][6] 4,8-Dichloro-2-trichloromethylquinoline, with its multiple reactive sites, represents a valuable building block for the synthesis of novel and complex quinoline derivatives.

The two chloro-substituents on the quinoline ring and the trichloromethyl group at the 2-position offer multiple points for chemical modification. The chlorine atoms can be displaced through nucleophilic aromatic substitution reactions, allowing for the introduction of various functional groups. The trichloromethyl group can also undergo a range of chemical transformations, further expanding the synthetic possibilities.

Potential Synthetic Utility:

Caption: Potential applications as a synthetic intermediate.

The strategic functionalization of 4,8-Dichloro-2-trichloromethylquinoline can lead to the generation of libraries of novel compounds for high-throughput screening in drug discovery programs. The unique combination of chloro and trichloromethyl substituents provides a distinct starting point for the design of molecules with potentially novel pharmacological profiles.

Conclusion